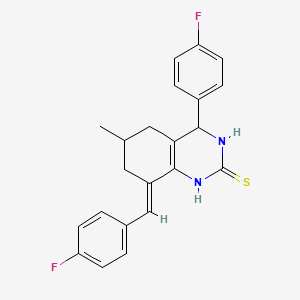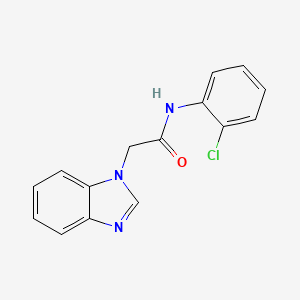
4-chloro-N-(2-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(2-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide, also known as JNJ-42041935, is a novel small molecule inhibitor that has shown potential in various scientific research applications. It is a pyrazole-based compound that has been designed to target specific enzymes and pathways involved in various biological processes.
作用機序
4-chloro-N-(2-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide works by inhibiting specific enzymes and pathways involved in various biological processes. It has been shown to inhibit the activity of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6), which are involved in cell division and proliferation. 4-chloro-N-(2-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide also inhibits the production of inflammatory cytokines by targeting specific signaling pathways. In addition, 4-chloro-N-(2-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to modulate specific neurotransmitter pathways, which can improve cognitive function.
Biochemical and Physiological Effects:
4-chloro-N-(2-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to have various biochemical and physiological effects. In cancer research, 4-chloro-N-(2-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to inhibit the growth of cancer cells and induce cell death. In inflammation research, 4-chloro-N-(2-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to reduce inflammation and improve tissue damage. In neurological research, 4-chloro-N-(2-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to improve cognitive function and memory.
実験室実験の利点と制限
4-chloro-N-(2-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide has various advantages and limitations for lab experiments. One advantage is that it has shown potential in various scientific research applications, which makes it a versatile tool for researchers. Another advantage is that it has a well-defined mechanism of action, which makes it easier to study its effects. However, one limitation is that it is a relatively new compound, and more research is needed to fully understand its effects. Another limitation is that it may have off-target effects, which can complicate the interpretation of results.
将来の方向性
There are various future directions for 4-chloro-N-(2-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide research. One direction is to investigate its potential as a cancer therapy, either alone or in combination with other therapies. Another direction is to investigate its potential as an anti-inflammatory therapy, either alone or in combination with other therapies. In addition, further research is needed to fully understand its effects on neurological function and cognitive performance. Finally, more research is needed to investigate its safety and potential side effects in humans.
合成法
The synthesis of 4-chloro-N-(2-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide involves a series of chemical reactions that start with the reaction of 2-methoxybenzaldehyde and methylhydrazine to form 2-methoxybenzylhydrazine. This intermediate is then reacted with 4-chloro-1-methylpyrazole-5-carboxylic acid to form the final product, 4-chloro-N-(2-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide. The synthesis method has been optimized to ensure high yield and purity of the final product.
科学的研究の応用
4-chloro-N-(2-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide has shown potential in various scientific research applications, including cancer research, inflammation research, and neurological research. In cancer research, 4-chloro-N-(2-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cell division and proliferation. In inflammation research, 4-chloro-N-(2-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In neurological research, 4-chloro-N-(2-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to improve cognitive function by targeting specific neurotransmitter pathways.
特性
IUPAC Name |
4-chloro-N-[(2-methoxyphenyl)methyl]-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2/c1-17-12(10(14)8-16-17)13(18)15-7-9-5-3-4-6-11(9)19-2/h3-6,8H,7H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGADCMMFECNHFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C(=O)NCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-methyl-4-[(5-nitro-2-furyl)methylene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5489692.png)
![4-bromo-1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5489693.png)
![ethyl 2-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5489699.png)
![N-(2-phenylethyl)-N-(3-pyridinylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5489707.png)

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-3-fluorobenzamide](/img/structure/B5489721.png)
![(4aS*,8aR*)-1-isobutyl-6-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5489724.png)
![N~3~-[(2R)-2-amino-2-phenylacetyl]-N~1~-(2-methylphenyl)-beta-alaninamide](/img/structure/B5489729.png)

![2-(3-methylisoxazol-5-yl)-N-[(3-propylisoxazol-5-yl)methyl]acetamide](/img/structure/B5489746.png)
![methyl 4-[(2-chloro-4-fluorobenzoyl)amino]benzoate](/img/structure/B5489754.png)

![N-[1-[(benzylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-4-butoxybenzamide](/img/structure/B5489762.png)